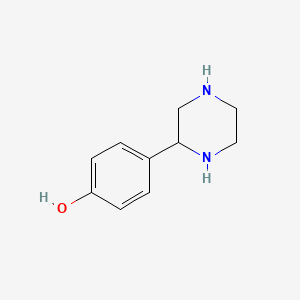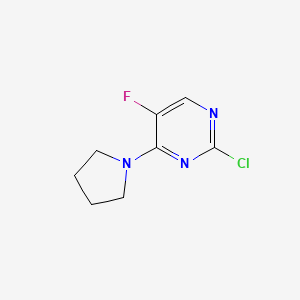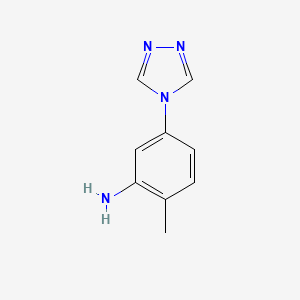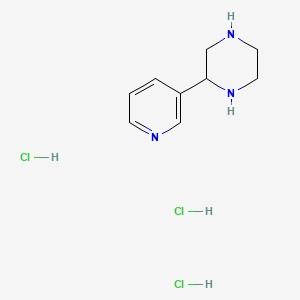
3-Bromo-2,4,5,6-tetrafluorobenzylalcohol
概要
説明
3-Bromo-2,4,5,6-tetrafluorobenzylalcohol: is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and four fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol typically involves the bromination of 2,4,5,6-tetrafluorobenzyl alcohol. One common method is as follows:
Starting Material: 2,4,5,6-tetrafluorobenzyl alcohol.
Reagent: Bromine (Br2).
Solvent: Anhydrous conditions, often using a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures to control the bromination process and avoid over-bromination.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine substituent can lead to the formation of 2,4,5,6-tetrafluorobenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of 3-bromo-2,4,5,6-tetrafluorobenzaldehyde or 3-bromo-2,4,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 2,4,5,6-tetrafluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Pharmaceuticals: May serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Material Science:
Agrochemicals: May be used in the synthesis of agrochemical compounds for pest control.
作用機序
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and fluorine substituents, which can influence its reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a hydroxyl group.
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness:
3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic properties and reactivity. The hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(3-bromo-2,4,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVKHWJYGXZUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Br)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590717 | |
| Record name | (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-48-8 | |
| Record name | 3-Bromo-2,4,5,6-tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















